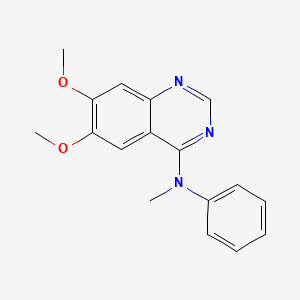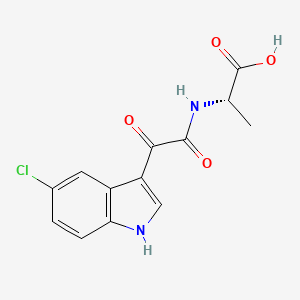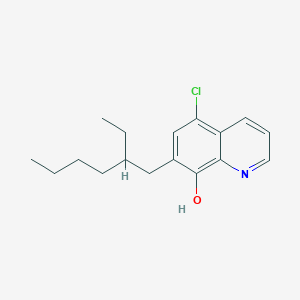![molecular formula C19H12O3 B11839251 4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 19484-59-4](/img/structure/B11839251.png)
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one is a heterocyclic compound that belongs to the naphthopyran family. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a hydroxyl group at the 4-position, a phenyl group at the 3-position, and a pyran ring fused to a naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one typically involves multi-component reactions. One common method is the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired naphthopyran structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyran ring can be reduced to form a dihydropyran derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-oxo-3-phenyl-2H-naphtho[1,2-b]pyran-2-one.
Reduction: Formation of 4-hydroxy-3-phenyl-2,3-dihydro-2H-naphtho[1,2-b]pyran.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed and open forms. This transformation involves the cleavage of the C(sp3)–O bond in the pyran ring, leading to the formation of transoid-cis (TC) and transoid-trans (TT) forms . The TC form thermally reverts to the closed form in a few seconds to minutes, while the TT form reverts much slower, taking minutes to hours .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one can be compared with other naphthopyran derivatives:
4-Hydroxy-2-quinolones: These compounds have similar photochromic properties but differ in their chemical structure and reactivity.
Naphtho[1,2-b]benzofuran derivatives: These compounds also exhibit photochromic properties but have a different core structure.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique photochromic properties, coupled with its ability to undergo various chemical reactions, make it a valuable compound for further study and application.
Eigenschaften
CAS-Nummer |
19484-59-4 |
|---|---|
Molekularformel |
C19H12O3 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
4-hydroxy-3-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-17-15-11-10-12-6-4-5-9-14(12)18(15)22-19(21)16(17)13-7-2-1-3-8-13/h1-11,20H |
InChI-Schlüssel |
GXXGXQLMSWGTAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4C=C3)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)


![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
